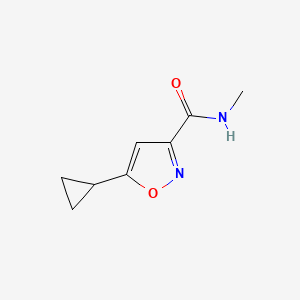
N-((1-(4-fluorophenyl)cyclopropyl)methyl)-2-((4-fluorophenyl)thio)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((1-(4-fluorophenyl)cyclopropyl)methyl)-2-((4-fluorophenyl)thio)acetamide, also known as CTDP-002, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic effects.
Applications De Recherche Scientifique
Metabolic Pathways and Toxicity Studies
Research on similar compounds, such as flutamide, has focused on understanding their metabolic pathways and potential toxic metabolites in human liver microsomes and patients. Such studies are crucial for assessing the safety profiles of pharmaceuticals and their metabolites in medical treatments (Goda et al., 2006).
Anticancer Activity
Compounds structurally related to the one have been synthesized and evaluated for their anticancer properties. For instance, thiazole derivatives have shown selective cytotoxicity against cancer cell lines, suggesting potential applications in cancer therapy (Evren et al., 2019).
Anti-inflammatory Applications
Certain derivatives, such as those based on N-(3-chloro-4-fluorophenyl) acetamide, have been synthesized and shown to possess significant anti-inflammatory activity, indicating their potential use in developing new anti-inflammatory drugs (Sunder & Maleraju, 2013).
Opioid Receptor Agonists
Studies on N-methyl-N-[(1S)-1-phenyl-2-(1-pyrrolidinyl)ethyl] acetamide derivatives have revealed their potency as opioid kappa agonists, which could have implications for pain management and addiction treatment research (Costello et al., 1991).
Herbicidal Activity
Research into N-(2-fluoro-5-(3-methyl-2,6-dioxo-4-(trifluoromethyl)-2,3-dihydropyrimidin-1(6H)-yl)phenyl)-2-phenoxy)acetamides has uncovered their potential as herbicides, showing effectiveness against various weeds, which could lead to the development of new agricultural chemicals (Wu et al., 2011).
Propriétés
IUPAC Name |
N-[[1-(4-fluorophenyl)cyclopropyl]methyl]-2-(4-fluorophenyl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F2NOS/c19-14-3-1-13(2-4-14)18(9-10-18)12-21-17(22)11-23-16-7-5-15(20)6-8-16/h1-8H,9-12H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALEYMHQMTXHRDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CNC(=O)CSC2=CC=C(C=C2)F)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F2NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[1-(3-Fluoro-4-methoxybenzoyl)pyrrolidin-2-yl]-3-(4-fluorophenyl)-1,2,4-oxadiazole](/img/structure/B2926558.png)
![1-sec-butyl-3-[(2,2-difluoroethoxy)methyl]-1H-pyrazole](/img/structure/B2926559.png)
![4,7-Dimethyl-2-(2-methylprop-2-enyl)-6-[4-(trifluoromethyl)phenyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2926560.png)
![N-[(1R,2R)-2-Hydroxy-2-methylcyclobutyl]-2,2-dimethylcyclopropane-1-carboxamide](/img/structure/B2926561.png)




![Methyl[1-(1-methylcyclopropyl)ethyl]amine](/img/structure/B2926568.png)
![2-[4-(3-Chloro-2-hydroxypropoxy)phenyl]acetonitrile](/img/structure/B2926571.png)
![2-(benzo[d][1,3]dioxol-5-yl)-N-(5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)acetamide](/img/structure/B2926574.png)

